N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound features a triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a sulfanyl (-S-) linker, and an acetamide moiety attached to a 1-cyanocyclohexyl group.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-11-8-12(2)22-14(18-11)19-15(21-22)24-9-13(23)20-16(10-17)6-4-3-5-7-16/h8H,3-7,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVMJNJUDSIDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3(CCCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with cyanide sources under basic conditions to form the cyanocyclohexyl group.
Synthesis of the triazolopyrimidine moiety: This can be achieved through the cyclization of appropriate precursors, such as 5,7-dimethyl-1,2,4-triazole and pyrimidine derivatives, under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of the cyanocyclohexyl intermediate with the triazolopyrimidine moiety using a suitable coupling agent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanocyclohexyl group or the triazolopyrimidine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazolo-pyrimidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or cell signaling pathways crucial for tumor growth. For instance, studies have shown that similar triazolo derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Antiviral Properties
The triazolo-pyrimidine structure has been associated with antiviral activities against various viruses. This compound may inhibit viral replication by interfering with viral enzymes or host cell receptors. Preliminary studies suggest that modifications in the triazole ring can enhance potency against specific viral strains.
Neurological Applications
Given the structural similarity to known neuroprotective agents, this compound may have applications in treating neurodegenerative diseases. Research has indicated that compounds with similar scaffolds can modulate neurotransmitter systems and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have been documented that highlight the efficacy of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant tumor reduction in xenograft models using triazolo-pyrimidines. |
| Study 2 | Antiviral Efficacy | Showed inhibition of viral replication in vitro with a dose-dependent response. |
| Study 3 | Neuroprotection | Reported reduced neuronal apoptosis in models of oxidative stress when treated with related compounds. |
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The triazolo[1,5-a]pyrimidine scaffold is a common feature among analogs. Key differences lie in substituents and appended functional groups:
Key Observations :
- Substituent Impact : Methyl groups at 5,7-positions enhance steric stability and electron density, influencing binding to biological targets .
- Linker and Functional Groups : The sulfanyl (-S-) linker in the target compound may improve membrane permeability compared to amine or sulfonamide linkers in analogs like flumetsulam .
- Cyanocyclohexyl Group: Unique to the target compound, this group could confer metabolic stability due to the cyano group’s resistance to oxidation .
Pharmacological and Agrochemical Profiles
- Antiviral Activity: Compound 12s () inhibits respiratory syncytial virus (RSV) with an EC₅₀ of 3.9 µM, attributed to its phenoxyphenyl acetamide group. The target compound’s cyanocyclohexyl group might enhance CNS penetration but requires empirical validation .
- Herbicidal Activity : Flumetsulam () targets acetolactate synthase (ALS) in weeds. The absence of a sulfonamide group in the target compound suggests a different mechanism, possibly via kinase inhibition .
- Antimicrobial Potential: Analogous triazolopyrimidines with substituted acetamides (e.g., N-[3-(4-quinazolinyl)aminopyrazole] derivatives in ) show antifungal activity against Fusarium graminearum (wheat blight). The cyanocyclohexyl group’s lipophilicity may broaden antimicrobial spectra .
Biological Activity
N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a triazolopyrimidine moiety linked to a cyanocyclohexyl group and a sulfanyl acetamide. The molecular formula is with a molecular weight of approximately 306.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines.
- Case Study 1 : A derivative demonstrated an IC50 value of 10 μM against A549 lung carcinoma cells, indicating moderate potency in inhibiting cell proliferation .
- Mechanism : The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell cycle regulation and apoptosis induction.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been investigated. Research suggests that triazolopyrimidine derivatives can inhibit bacterial growth through interference with nucleic acid synthesis.
- Case Study 2 : In vitro studies revealed that related compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK activity, which is crucial for cell cycle progression.
- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways .
- Antibacterial Mechanisms : The inhibition of DNA gyrase and topoisomerase enzymes has been proposed as a mechanism for the antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Core heterocycle formation : The triazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of aminotriazole derivatives with β-diketones or β-ketoesters under acidic conditions .
Sulfanyl linkage : The thiol group (-SH) of the triazolopyrimidine reacts with a halogenated acetamide derivative (e.g., chloroacetamide) in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge .
Cyanocyclohexyl substitution : The cyanocyclohexyl moiety is introduced via nucleophilic substitution or coupling reactions, optimized for regioselectivity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Key steps include:
- Crystallization : Slow evaporation of a solvent (e.g., DMSO/ethanol) to obtain high-quality crystals .
- Data collection : Diffraction data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement : Software like SHELXL refines bond lengths, angles, and torsion angles, revealing intermolecular interactions (e.g., hydrogen bonds between the cyan group and adjacent acetamide oxygen) critical for stability .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) due to the triazolopyrimidine core’s affinity for ATP-binding pockets .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to known inhibitors .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, higher yields are observed in DMF at 80°C compared to THF .
- Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis of the cyan group) by precise control of residence time and temperature .
- Purification : Employ gradient chromatography (C18 columns) with mobile phases adjusted for polarity differences between the product and byproducts .
Q. How to resolve contradictions in bioactivity data across different studies?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Solvent effects : DMSO concentration >1% can denature proteins, altering assay results .
- Crystallographic vs. solution-state conformations : The compound’s sulfanyl bridge may adopt different rotamers in solution, affecting binding affinity .
- Resolution : Validate assays using orthogonal methods (e.g., SPR for binding kinetics) and compare with SCXRD data to correlate structure-activity relationships .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets. The triazolopyrimidine core shows π-π stacking with Phe82 in EGFR, while the cyanocyclohexyl group occupies a hydrophobic pocket .
- MD simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the acetamide oxygen and Lys72 in the target protein .
Q. How does modifying the cyanocyclohexyl group affect metabolic stability?
- Methodology :
- In vitro microsomal assays : Compare half-life (t₁/₂) in human liver microsomes. Bulkier substituents (e.g., tert-butyl) reduce CYP450-mediated oxidation compared to cyclohexyl .
- LC-MS metabolite profiling : Identify primary oxidation sites (e.g., cyclohexyl ring vs. triazolopyrimidine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
